molecular formula C10H11ClO3S B1326229 Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate CAS No. 473694-31-4

Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate

Cat. No.: B1326229
CAS No.: 473694-31-4
M. Wt: 246.71 g/mol
InChI Key: QJTDCLHXLRTBME-UHFFFAOYSA-N
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Description

Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate is an organic compound that belongs to the class of thienyl ketones. This compound is characterized by the presence of a thienyl ring substituted with a chlorine atom and an ethyl ester group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product.

    Claisen Condensation:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium, elevated temperature

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Room temperature, inert atmosphere

  • Substitution

      Reagents: Sodium methoxide, sodium ethoxide

      Conditions: Reflux conditions, polar solvents

Major Products Formed

    Oxidation: 5-chloro-2-thiophenecarboxylic acid

    Reduction: Ethyl 4-(5-chloro-2-thienyl)-4-hydroxybutanoate

    Substitution: Various substituted thienyl derivatives

Scientific Research Applications

Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-(5-chloro-2-thienyl)-4-oxobutanoate can be compared with other similar compounds, such as:

    Ethyl 4-(2-thienyl)-4-oxobutanoate: Lacks the chlorine substituent, resulting in different reactivity and biological activity.

    Ethyl 4-(5-bromo-2-thienyl)-4-oxobutanoate: Contains a bromine atom instead of chlorine, which can affect its chemical properties and applications.

    Ethyl 4-(5-methyl-2-thienyl)-4-oxobutanoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-2-14-10(13)6-3-7(12)8-4-5-9(11)15-8/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTDCLHXLRTBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645854
Record name Ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473694-31-4
Record name Ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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